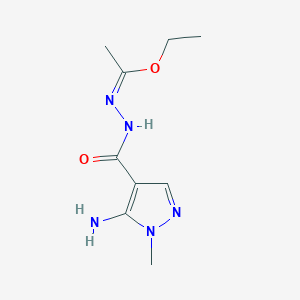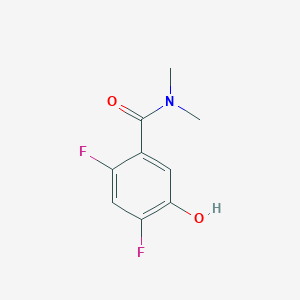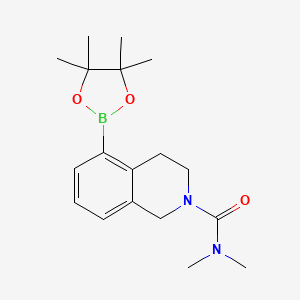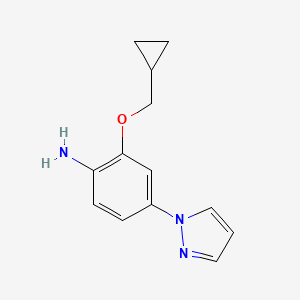![molecular formula C13H12ClN5OS B13726190 2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, and a pyrazole ring, which is another heterocyclic system.
Méthodes De Préparation
The synthesis of 2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core. This can be achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the reaction of this intermediate with pyrazole and N,N-dimethylacetamide under suitable conditions to form the target compound .
Analyse Des Réactions Chimiques
2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thienopyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Condensation Reactions: The compound can participate in condensation reactions with various amines to form amide derivatives
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. The compound binds to the active site of the enzyme, thereby preventing its normal function .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine: This compound shares the thienopyrimidine core but has a pyridine ring instead of a pyrazole ring.
4-{2-chlorothieno[2,3-d]pyrimidin-4-yl}morpholine: This compound also contains the thienopyrimidine core but has a morpholine ring.
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: This compound has a similar core structure but includes an aminoethyl and methoxybenzamide group.
The uniqueness of 2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide lies in its specific combination of the thienopyrimidine and pyrazole rings, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H12ClN5OS |
|---|---|
Poids moléculaire |
321.79 g/mol |
Nom IUPAC |
2-[4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)pyrazol-1-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H12ClN5OS/c1-18(2)10(20)7-19-6-8(5-15-19)11-12-9(3-4-21-12)16-13(14)17-11/h3-6H,7H2,1-2H3 |
Clé InChI |
QXLIIAVRLZGVTQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CN1C=C(C=N1)C2=NC(=NC3=C2SC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



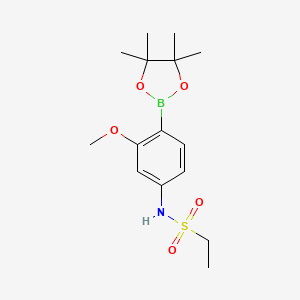
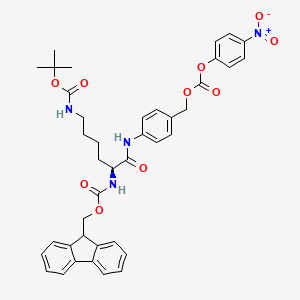
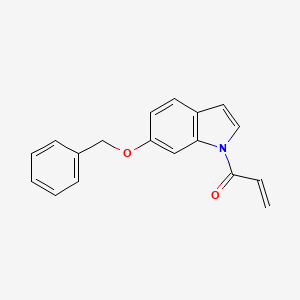
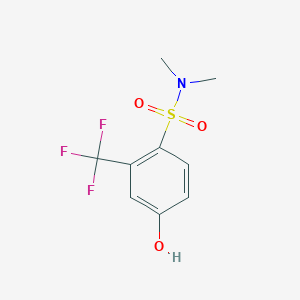
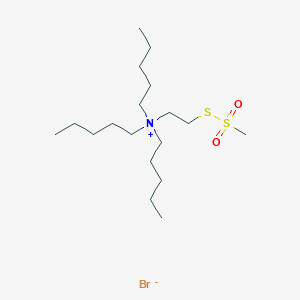
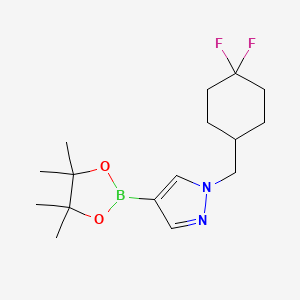
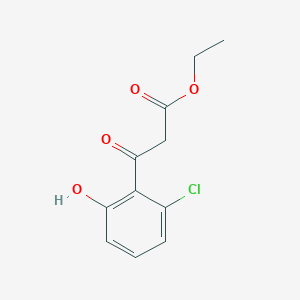
![4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13726163.png)
